2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide
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Overview
Description
2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide is a complex organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by its unique structure, which includes a benzothiazole ring, an ethyl group, and a phenol moiety. The presence of the iodide ion further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Coupling with Phenol: The benzothiazole derivative is then coupled with phenol through a condensation reaction, often facilitated by a catalyst such as p-toluenesulfonic acid.
Formation of the Iodide Salt: Finally, the iodide salt is formed by reacting the intermediate compound with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Sodium chloride, sodium bromide, aqueous or organic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Chloride or bromide analogs of the original compound.
Scientific Research Applications
2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its ability to inhibit the growth of certain pathogens and cancer cells.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide
- **2-[(E)-2-(3-propyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide
- **2-[(E)-2-(3-butyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide
Uniqueness
2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the iodide ion also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS.HI/c1-2-18-14-8-4-6-10-16(14)20-17(18)12-11-13-7-3-5-9-15(13)19;/h3-12H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBLACVOLTTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=CC=C3O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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